molecular formula C11H15N3O3 B2616360 1-(3-Methoxy-4-nitrophenyl)piperazine CAS No. 121278-37-3

1-(3-Methoxy-4-nitrophenyl)piperazine

Cat. No. B2616360
CAS RN: 121278-37-3
M. Wt: 237.259
InChI Key: HPFKHBWFRKOXLW-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-nitrophenyl)piperazine is a chemical compound with the empirical formula C11H15N3O3 . It has a molecular weight of 237.26 . The compound is solid in form .


Synthesis Analysis

The synthesis of this compound can be achieved from 5-(4-BOC-piperazino)-2-nitroanisole . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The SMILES string of this compound is COC(C=C(N1CCNCC1)C=C2)=C2N+=O . The InChI key is HPFKHBWFRKOXLW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its melting point is reported to be between 140-142°C .

Scientific Research Applications

Computational Assessment and Vibrational Studies

A study conducted a computational assessment of the biochemical properties and vibrational assignments of a synthesized compound related to 1-(3-Methoxy-4-nitrophenyl)piperazine. This compound, MNPE, exhibits a range of pharmacological activities and was characterized through infrared and Raman spectroscopy. The study also explored its potential as an agonist in the human GABA A receptor and evaluated its reactivity properties (Onawole et al., 2017).

Reaction Kinetics with Alicyclic Amines

Another research focused on the kinetics of reactions involving compounds like this compound with secondary alicyclic amines. This study provided insights into the reaction mechanisms and potential applications in various biochemical processes (Castro et al., 2001).

Application in HIV-1 Reverse Transcriptase Inhibition

Research has been conducted on analogues of this compound for their potential in inhibiting HIV-1 reverse transcriptase, an important target in HIV treatment. This highlights its potential application in the development of new therapeutic agents (Romero et al., 1994).

Development as a Dopamine Uptake Inhibitor

Studies have also been conducted on compounds structurally related to this compound for their role as dopamine uptake inhibitors. This research is crucial in understanding and developing treatments for conditions related to dopamine neurotransmission (Ironside et al., 2002).

Investigation of Biological Activities

The biological activities of compounds derived from this compound have been investigated, particularly focusing on their antimicrobial and antiurease activities. This suggests potential applications in developing new antimicrobial agents (Menteşe et al., 2013).

Synthesis and Evaluation as Ligands for Receptors

Research has been done on synthesizing new compounds with structures similar to this compound and evaluating their potential as ligands for various receptors. This could be significant in the development of new drugs targeting specific receptors (Gul et al., 2019).

Anticonvulsant Potential

Studies have been conducted to explore the anticonvulsant properties of new derivatives of this compound, highlighting its potential application in treating seizure disorders (Aytemir et al., 2010).

Safety and Hazards

This compound is classified as an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised .

properties

IUPAC Name

1-(3-methoxy-4-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-17-11-8-9(2-3-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFKHBWFRKOXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 5-fluoro-2-nitrophenyl methyl ether (Example 22, step A) (0.8 g, 4.67 mmol) in 10 mL of dioxane was added, piperazine (1.2 g, 14 mmol). The mixture was heated to 120° C. for 2 h. The mixture was purified by flash chromatography to give the title compound of step A (1 g, 4.2 mmol, 90%). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.85 (d, J=9.34 Hz, 1H), 6.55 (d, J=2.56 Hz, 1H), 6.52 (s, 1H), 6.46 (d, J=2.56 Hz, 1H), 3.87 (s, 3H), 3.25-3.33 (m, 4H), 2.73-2.79 (m, 4H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

1,1-Dimethylethyl 4-[3-(methyloxy)-4-nitrophenyl]-1-piperazinecarboxylate (combined batches) (5.16 g, 15.3 mmol) in DCM was cooled with an ice/H2O bath and TFA (30.0 mL, 398 mmol) was added dropwise via an addition funnel. Upon completion by TLC, the reaction was quenched slowly with 1N NaOH until the aqueous layer was basic as determined by pH paper. The mixture was extracted with DCM, dried (MgSO4) and concentrated to provide the title compound of step B (3.52 g, 14.9 mmol, 97%). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.34 (br. s., 1H), 2.73-2.77 (m, 4H), 3.26-3.33 (m, 4H), 3.85 (s, 3H), 6.45 (d, J=2.4 Hz, 1H), 6.52 (dd, J=9.4, 2.5 Hz, 1H), 7.83 (d, J=9.3 Hz, 1H).
Quantity
5.16 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods III

Procedure details

To 1-fluoro-2-methyl-5-(methyloxy)-4-nitrobenzene (Example 113, step B) (0.5 g, 2.7 mmol) in 25 mL of DMSO was added, 1-(methylsulfonyl)piperazine (0.53 g, 3.24 mmol), and K2CO3 (1.12 g, 8.1 mmol). The mixture was heated to 130° C. for 24 h. The mixture was poured into 500 mL of H2O, filter, washed with H2O, air dried for 15 min, dissolved in DCM, dried (MgSO4), filtered, and rotovaped down to give the title compound of step A (0.87 g, 2.64 mmol, 98%). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.77 (s, 1H), 6.76 (s, 1H), 3.89 (s, 3H), 3.23-3.28 (m, 4H), 3.06-3.11 (m, 4H), 2.93 (s, 3H), 2.20 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Name
Quantity
1.12 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Yield
98%

Synthesis routes and methods IV

Procedure details

Quantity
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Type
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Reaction Step One
Quantity
Extracted from reaction SMILES
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Reaction Step One
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Extracted from reaction SMILES
Type
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Reaction Step One

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